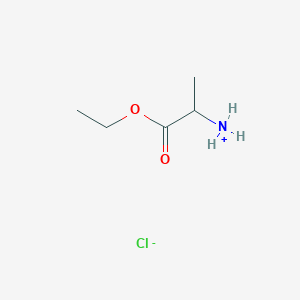

H-DL-Ala-OEt.HCl

Description

Contextualization within Amino Acid Ester Hydrochloride Salts

Ethyl 2-aminopropanoate hydrochloride belongs to the class of amino acid ester hydrochloride salts. These salts are derivatives of amino acids where the carboxylic acid group has been converted to an ester, and the amino group is protonated to form a hydrochloride salt. This specific chemical modification is not arbitrary; it imparts several advantageous properties that are crucial for their application in research and synthesis.

The hydrochloride salt form significantly enhances the stability of the amino acid ester. By converting the basic amino group into an ammonium (B1175870) salt, the compound is less prone to degradation, particularly through intermolecular reactions like the formation of diketopiperazines, which can occur with the free amine form. Furthermore, the salt form generally improves the solubility of the compound in various solvents, a critical factor for its use in chemical reactions. This increased stability and solubility make amino acid ester hydrochlorides, including ethyl 2-aminopropanoate hydrochloride, reliable and convenient reagents in a laboratory setting.

The process of creating these salts typically involves the esterification of the parent amino acid, in this case, alanine (B10760859), with an alcohol (ethanol) in the presence of a strong acid like hydrogen chloride. This serves a dual purpose: catalyzing the esterification reaction and forming the stable hydrochloride salt in a single process.

Table 1: General Properties of Amino Acid Ester Hydrochloride Salts

| Property | Description |

| Form | Typically a white or off-white crystalline solid. |

| Stability | Enhanced stability compared to the free amino ester, with a longer shelf life. |

| Solubility | Generally soluble in water and polar organic solvents. |

| Reactivity | The ester group is available for various nucleophilic substitution reactions, while the amino group can be deprotected to participate in reactions like amide bond formation. |

Significance as a Chiral Building Block in Organic Synthesis

One of the most vital roles of ethyl 2-aminopropanoate hydrochloride in organic synthesis is its function as a chiral building block. Chirality, or the "handedness" of a molecule, is a fundamental concept in biology and medicinal chemistry, as the physiological effects of a molecule can be highly dependent on its specific three-dimensional arrangement. Since ethyl 2-aminopropanoate is derived from the amino acid alanine (which, with the exception of glycine, is chiral), it can exist as two non-superimposable mirror images: (S)-ethyl 2-aminopropanoate hydrochloride (L-alanine ethyl ester hydrochloride) and (R)-ethyl 2-aminopropanoate hydrochloride (D-alanine ethyl ester hydrochloride).

This chirality is invaluable to synthetic chemists who aim to construct complex, stereochemically defined molecules, such as pharmaceuticals. By using a specific enantiomer of ethyl 2-aminopropanoate hydrochloride as a starting material, chemists can introduce a defined stereocenter into a target molecule. This is a key strategy in asymmetric synthesis, the field of chemistry focused on the selective production of a single enantiomer of a chiral product.

A prominent example of its application is in the synthesis of the antiviral drug Remdesivir. nih.gov In the synthesis of this complex molecule, a derivative of (S)-ethyl 2-aminopropanoate is utilized to introduce a specific stereochemistry at a critical phosphoramidate (B1195095) moiety. nih.gov This precise stereochemical control is essential for the drug's efficacy, as different stereoisomers can have vastly different biological activities. The use of ethyl 2-aminopropanoate hydrochloride as a chiral building block in such syntheses underscores its importance in the development of modern therapeutics.

Table 2: Enantiomers of Ethyl 2-aminopropanoate Hydrochloride

| Enantiomer | Common Name | Parent Amino Acid |

| (S)-Ethyl 2-aminopropanoate hydrochloride | L-Alanine ethyl ester hydrochloride | L-Alanine |

| (R)-Ethyl 2-aminopropanoate hydrochloride | D-Alanine ethyl ester hydrochloride | D-Alanine |

Overview of Research Trajectories and Interdisciplinary Relevance

The utility of ethyl 2-aminopropanoate hydrochloride extends beyond its foundational role in organic synthesis, branching into various interdisciplinary research areas. Its significance is largely tied to its identity as a protected and activated form of the amino acid alanine, a fundamental component of proteins.

In medicinal chemistry and pharmaceutical development , ethyl 2-aminopropanoate hydrochloride and its derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules. As demonstrated with Remdesivir, it plays a pivotal role in the creation of antiviral agents. nih.gov Research has also explored its incorporation into novel anti-inflammatory drugs. For instance, derivatives have been synthesized and investigated for their potential to inhibit enzymes involved in the inflammatory cascade. Furthermore, its structure is a key component in the synthesis of various heterocyclic compounds, which are scaffolds for many drug candidates.

In the field of peptide chemistry , ethyl 2-aminopropanoate hydrochloride is a frequently used building block. Peptides are short chains of amino acids that play critical roles in numerous biological processes. In the synthesis of custom peptides for research purposes, such as studying protein-protein interactions or developing new peptide-based therapeutics, protected amino acids like L-alanine ethyl ester hydrochloride are essential. They allow for the controlled, stepwise addition of amino acids to a growing peptide chain, a process known as solid-phase peptide synthesis.

The interdisciplinary relevance of ethyl 2-aminopropanoate hydrochloride is evident in its application in biochemical and material science research. Its derivatives can be used to create probes to study enzyme mechanisms or to be incorporated into novel polymers and biomaterials with specific functionalities. The ability to readily access both enantiomers of this compound allows researchers to investigate the impact of chirality on the properties and functions of these larger, more complex systems.

Table 3: Interdisciplinary Applications of Ethyl 2-aminopropanoate Hydrochloride

| Field | Application |

| Medicinal Chemistry | Synthesis of antiviral and anti-inflammatory drugs, and other bioactive heterocyclic compounds. |

| Peptide Chemistry | Building block in the solid-phase synthesis of peptides for research and therapeutic development. |

| Biochemical Research | Used in the creation of molecular probes to study enzymatic reactions and biological pathways. |

| Material Science | Incorporation into novel polymers and biomaterials to impart specific chemical and physical properties. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZWMDXJFOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883470 | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-27-6, 1115-59-9, 6331-09-5 | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 617-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Classical Esterification Routes

The most common approach for synthesizing ethyl 2-aminopropanoate hydrochloride is through the direct esterification of L-alanine with ethanol (B145695). This method is a variation of the classical Fischer-Speier esterification.

Fischer Esterification of L-Alanine with Ethanol and Hydrochloric Acid

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.org In the case of amino acids, the acid catalyst, typically hydrochloric acid (HCl), serves a dual purpose: it protonates the carboxylic acid to increase its electrophilicity and also protects the amino group by forming an ammonium (B1175870) salt, preventing it from participating in side reactions. numberanalytics.comresearchgate.net The reaction is an equilibrium process, and strategies to drive it towards the formation of the ester are crucial for achieving high yields. masterorganicchemistry.comlibretexts.org

The synthesis of ethyl 2-aminopropanoate hydrochloride via Fischer esterification is influenced by several parameters, including temperature, reaction time, and the concentration of reactants and catalyst.

Optimization of these conditions is key to maximizing yield and purity. Higher temperatures generally accelerate the reaction rate, but excessively high temperatures can lead to undesirable side reactions. numberanalytics.com The concentration of the acid catalyst also plays a significant role; a sufficient amount is needed to effectively catalyze the reaction and protect the amino group. numberanalytics.comnumberanalytics.com The reaction is typically carried out by refluxing a suspension of L-alanine in ethanol with a source of HCl. researchgate.net

Table 1: Key Parameters for Fischer Esterification of L-Alanine

| Parameter | Typical Range/Value | Purpose |

| Reactants | L-Alanine, Ethanol | Starting materials |

| Catalyst | Hydrochloric Acid (HCl) | Protonates carboxyl group, protects amino group |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | Several hours to overnight | To reach equilibrium |

| Ethanol | Often used in excess | Acts as both reactant and solvent |

Given the reversible nature of the Fischer esterification, several strategies are employed to shift the equilibrium towards the product side and enhance the yield of ethyl 2-aminopropanoate hydrochloride. nih.gov

One of the most effective strategies is using a large excess of the alcohol, in this case, ethanol. masterorganicchemistry.compatsnap.com By increasing the concentration of one of the reactants, the reaction is driven forward according to Le Châtelier's principle. In many procedures, ethanol serves as both the reacting alcohol and the solvent. patsnap.com

The choice of solvent can influence the reaction rate and yield of the Fischer esterification. numberanalytics.com While ethanol often serves as the solvent, other non-reactive, co-solvents can be used. The solvent can affect the solubility of the reactants and the stability of the transition state. A study on the protonation constants of L-alanine and its methyl ester in different aqueous solutions of 1,4-dioxane (B91453) highlighted the complexity of solvent effects on the acid-base equilibria of amino acids. iau.ir

The kinetics of Fischer esterification are influenced by the structure of the alcohol and the carboxylic acid. ucr.ac.cr The reaction rate is dependent on the concentration of the reactants and the catalyst. Kinetic models, such as the pseudo-homogeneous, Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, have been used to describe the kinetics of esterification reactions. mdpi.com For the esterification of fatty acids, it was found that the activation energy is around 53 kJ/mol for alcohols other than methanol. ucr.ac.cr It is known that solvents can influence reaction kinetics, and thermodynamic models like PC-SAFT can be used to predict these effects by accounting for the interactions between the reacting species and the solvent. nih.gov

Alternative Esterification Approaches

While the direct Fischer esterification is a widely used method, alternative approaches exist for the synthesis of amino acid esters.

An alternative method for the synthesis of ethyl 2-aminopropanoate hydrochloride involves the use of thionyl chloride (SOCl₂). researchgate.net In this procedure, thionyl chloride reacts with the alcohol (ethanol) to generate hydrogen chloride in situ, which then acts as the catalyst for the esterification. This method avoids the direct use of gaseous HCl or concentrated hydrochloric acid.

A typical procedure involves suspending the amino acid in the alcohol and then slowly adding thionyl chloride at a low temperature (e.g., 0 °C). researchgate.netchemicalbook.com The reaction mixture is then typically stirred at room temperature or refluxed for a period to ensure completion. The thionyl chloride first reacts with the alcohol to form an alkyl chlorosulfite, which then decomposes to the corresponding alkyl chloride and sulfur dioxide, or it can directly protonate the carboxylic acid after reacting with the alcohol to form HCl. The in situ generation of HCl catalyzes the esterification in a manner similar to the classical Fischer route. A patent describing the synthesis of L-alanine isopropyl ester hydrochloride reports high yields (up to 93.7%) using a small amount of thionyl chloride in the presence of a catalyst like alumina (B75360) or silicon dioxide. google.com Another procedure for the synthesis of L-alanine isopropyl ester hydrochloride using thionyl chloride and isopropanol (B130326) reports a yield of 87%. chemicalbook.com

Table 2: Comparison of Esterification Methods

| Feature | Fischer Esterification with HCl | Esterification with Thionyl Chloride |

| Catalyst Source | Direct addition of HCl | In situ generation of HCl from SOCl₂ and ethanol |

| Reagents | L-Alanine, Ethanol, HCl | L-Alanine, Ethanol, SOCl₂ |

| Reported Yields | Generally good, dependent on conditions | High yields reported (e.g., 87-93.7% for similar esters) chemicalbook.comgoogle.com |

| Handling | Requires handling of corrosive HCl | Requires handling of corrosive and toxic SOCl₂ |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. jocpr.comrsc.org

The application of microwave irradiation to the synthesis of amides and esters has been shown to be particularly effective. rsc.org In a typical setup, the reactants are placed in a sealed vessel suitable for microwave heating, often with a solvent, and irradiated for a short period. nih.gov Optimization of microwave-assisted protocols involves adjusting parameters such as irradiation power, temperature, pressure, and reaction time to achieve the highest possible yield and purity. jocpr.comsemanticscholar.org For instance, studies on related amide bond formations have demonstrated that reactions can be completed in minutes under microwave irradiation, compared to hours using traditional heating. rsc.org

The benefits of these protocols include not only speed and efficiency but also cleaner reactions with fewer byproducts, which simplifies purification. researchgate.net Solvent-free conditions, sometimes facilitated by a wetting reagent, can further enhance the green credentials of the synthesis. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table is illustrative of the general advantages of microwave synthesis as applied to related reactions.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source |

|---|---|---|---|

| Reaction Time | 60 - 240 minutes | 10 - 180 seconds | researchgate.net |

| Typical Yield | Moderate to High | High to Excellent (>90%) | jocpr.comresearchgate.net |

| Energy Input | Indirect, slow | Direct, rapid | psu.edu |

| Byproducts | More likely | Often reduced | researchgate.net |

Chiral Synthesis and Stereocontrol

The stereochemistry of Ethyl 2-aminopropanoate hydrochloride is of critical importance, as the biological and chemical properties of its enantiomers can differ significantly. mdpi.com The central carbon atom (C2) is a chiral center, meaning the molecule can exist as two non-superimposable mirror images: (S)-Ethyl 2-aminopropanoate hydrochloride and (R)-Ethyl 2-aminopropanoate hydrochloride. Consequently, significant research has been dedicated to developing methods for the synthesis of enantiomerically pure forms of the compound. nih.gov

Enantioselective Synthesis of (S)-Ethyl 2-aminopropanoate Hydrochloride

The (S)-enantiomer, derived from the naturally occurring amino acid L-alanine, is often the most desired stereoisomer. Enantioselective synthesis aims to produce this isomer exclusively or in high excess over its (R)-counterpart.

One of the most powerful strategies in asymmetric synthesis is the use of chiral catalysts or auxiliaries. These molecules create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. researchgate.net

Chiral Catalysts: Catalytic amounts of a chiral substance, such as a chiral phosphoric acid or a metal complex with a chiral ligand, can guide the stereochemical outcome of a reaction. researchgate.net For instance, N-heterocyclic carbene (NHC) and chiral phosphoric acid (CPA) dual-catalysis has been used for desymmetrization reactions, achieving high stereocontrol. researchgate.net

Enzyme Catalysis: Biocatalysis offers an excellent route to high enantioselectivity under mild conditions. nih.gov Engineered enzymes, particularly transaminases, can catalyze the asymmetric amination of a prochiral ketone precursor to yield the desired (S)-amine with exceptional enantiomeric excess (>99% ee). nih.gov Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have also been employed in the kinetic resolution of related amino esters, showing high enantioselectivity. researchgate.net

Diastereoselective synthesis involves reacting the substrate with a chiral auxiliary to form diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like chromatography or crystallization. The desired diastereomer is then chemically cleaved to remove the auxiliary, yielding the enantiomerically pure product. An improved four-step approach for the stereoselective synthesis of related long-chain anti-2-amino-3-alkanols has been described, achieving excellent diastereoselectivities. nih.gov This principle is broadly applicable in chiral synthesis.

Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. mdpi.com

Kinetic Resolution: This method involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This leaves the unreacted, slower-reacting enantiomer in high enantiomeric purity. For example, racemic 2-aryl-2-fluoropropanoic acids have been successfully resolved using a chiral acyl-transfer catalyst, providing optically active acids and esters with high enantiomeric excess. nih.gov

Chromatographic Resolution: Chiral chromatography is a highly effective method for separating enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com

Table 2: Enantioselective Synthesis and Resolution Data Data is representative of techniques applicable to chiral amino ester synthesis.

| Method | Chiral Influence | Substrate Example | Result | Source |

|---|---|---|---|---|

| Enzyme Catalysis | Engineered Transaminase | Prositagliptin ketone | >99.95% ee (S)-amine | nih.gov |

| Kinetic Resolution | (+)-Benzotetramisole | Racemic 2-fluoroibuprofen | 87% ee (R)-acid | nih.gov |

| Enzymatic Resolution | Candida antarctica lipase A | Racemic β-amino nitrile | >99% ee (S)-amine | researchgate.net |

Synthesis of Enantiomers and Diastereomers for Comparative Studies

The synthesis of both enantiomers, (S) and (R), as well as related diastereomers, is often necessary for research purposes. Comparing the properties and activities of different stereoisomers is fundamental in fields like medicinal chemistry and materials science. mdpi.com For example, one enantiomer of a drug might be therapeutic while the other is inactive or even harmful. mdpi.com Therefore, reliable synthetic routes to all possible stereoisomers are developed to allow for comprehensive comparative analysis, ensuring that the biological or chemical effects are correctly attributed to a specific stereochemical configuration.

Green Chemistry Principles in Ethyl 2-aminopropanoate Hydrochloride Synthesis

The integration of green chemistry principles into the synthesis of Ethyl 2-aminopropanoate hydrochloride is crucial for developing environmentally benign and efficient chemical processes. These principles address the core challenges of sustainability by focusing on reducing waste, minimizing hazardous substance use, and improving energy efficiency.

Solvent-Free and Catalyst-Free Reactions

The conventional and most documented method for synthesizing Ethyl 2-aminopropanoate hydrochloride is the Fischer-Speier esterification of the amino acid L-alanine with ethanol. This process traditionally relies on the use of a solvent, typically an excess of ethanol, and a strong acid catalyst. Common catalysts include dry hydrogen chloride (HCl) gas bubbled through the reaction mixture or the use of thionyl chloride (SOCl₂) smolecule.comscielo.brchemicalbook.com.

Atom Economy and Waste Minimization

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product primescholars.comrsc.org. A higher atom economy signifies a more sustainable process with less waste generation. The standard synthesis of Ethyl 2-aminopropanoate hydrochloride from L-alanine and ethanol with an HCl catalyst proceeds as follows:

CH₃CH(NH₂)COOH (L-alanine) + CH₃CH₂OH (Ethanol) --[HCl]--> CH₃CH(NH₂)COOCH₂CH₃·HCl (Ethyl 2-aminopropanoate hydrochloride) + H₂O (Water)

The primary byproduct in this reaction is water. While seemingly innocuous, the generation of any byproduct reduces the atom economy from the ideal 100%. The calculation for the atom economy of this process is detailed in the table below.

| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

| L-alanine | C₃H₇NO₂ | 89.09 | Ethyl 2-aminopropanoate | C₅H₁₁NO₂ | 117.15 |

| Ethanol | C₂H₆O | 46.07 | Water | H₂O | 18.02 |

| Total Reactant Mass | 135.16 | Total Product Mass | 135.17 |

Atom Economy Calculation:

Atom Economy = (Mass of desired product / Total mass of all reactants) x 100 Atom Economy = (117.15 g/mol / (89.09 g/mol + 46.07 g/mol )) x 100 ≈ 86.7%

This calculation demonstrates that, even under ideal conditions with 100% yield, approximately 13.3% of the reactant mass is converted into the water byproduct, highlighting an intrinsic inefficiency. Minimizing waste requires exploring alternative reaction pathways, such as addition reactions, that could theoretically incorporate all reactant atoms into the final product nih.gov.

Sustainable Reagent Selection

The choice of reagents is a critical factor in the sustainability of a synthetic process. The traditional synthesis of Ethyl 2-aminopropanoate hydrochloride offers a mixed profile in this regard.

Ethanol : As a reactant and solvent, ethanol can be produced from renewable biomass sources (bio-ethanol), making it a potentially sustainable and green solvent.

A greener alternative lies in chemoenzymatic synthesis. Research has shown that enzymes, such as papain, can catalyze the formation of peptide bonds and potentially the synthesis of alanine (B10760859) derivatives under mild, aqueous conditions smolecule.com. This approach offers several advantages:

Biodegradable Catalysts : Enzymes are biodegradable and operate under environmentally benign conditions (neutral pH, room temperature).

High Selectivity : Enzymatic reactions can be highly stereoselective, which is crucial when producing specific enantiomers of chiral molecules like L-alanine ethyl ester hydrochloride smolecule.com.

Reduced Waste : These methods can reduce the need for hazardous acid catalysts and organic solvents.

Industrial Scale-Up and Process Economics

Transitioning the synthesis of Ethyl 2-aminopropanoate hydrochloride from the laboratory to an industrial scale introduces a new set of challenges and economic considerations. Efficient, safe, and cost-effective large-scale production is paramount.

Challenges and Opportunities in Large-Scale Production

Scaling up the synthesis of Ethyl 2-aminopropanoate hydrochloride involves several logistical and technical hurdles.

Challenges:

Material Handling : The hydrochloride salt of alanine esters can be hygroscopic, meaning it absorbs moisture from the air. This requires controlled atmospheric conditions during production and storage to prevent degradation and ensure product quality orgsyn.org.

Corrosion : The use of HCl or thionyl chloride necessitates reactors and equipment made from corrosion-resistant materials, increasing capital costs.

Thermal Management : Esterification is a reversible reaction, and heat management is critical to drive the reaction towards the product and to safely handle exothermic processes.

Waste Management : The disposal or treatment of acidic waste streams on an industrial scale is a significant environmental and cost factor.

Purification : Isolating the final product with high purity requires energy-intensive distillation and crystallization steps to remove excess solvent, unreacted starting materials, and byproducts scielo.brchemicalbook.com.

Opportunities:

Continuous Manufacturing : Shifting from traditional batch processing to continuous flow chemistry could offer improved safety, better process control, and higher throughput.

Catalyst Recycling : Developing methods to recover and reuse the acid catalyst or implementing solid acid catalysts could significantly reduce waste and material costs. A patent for the related L-alanine isopropyl ester hydrochloride highlights process improvements by reducing solvent and reagent use, which is applicable for industrial production google.com.

Process Simplification : Innovations that reduce the number of steps, such as in-situ catalyst generation or simplified work-up procedures, can lead to substantial cost savings and reduced environmental impact google.com.

Cost-Benefit Analysis of Different Synthetic Routes

The economic viability of producing Ethyl 2-aminopropanoate hydrochloride is directly tied to the chosen synthetic route. A qualitative comparison of the primary methods reveals distinct trade-offs.

| Synthetic Route | Reagents & Catalysts | Advantages | Disadvantages |

| Fischer-Speier (HCl gas) | L-alanine, Ethanol, HCl gas | Low-cost, readily available reagents. chemicalbook.com | Corrosive and hazardous gas, moderate atom economy, requires specialized equipment for gas handling. |

| Thionyl Chloride Method | L-alanine, Ethanol, SOCl₂ | Highly efficient, often high-yielding. | Thionyl chloride is toxic and corrosive, generates SO₂ and HCl as byproducts, increasing waste load. |

| Chemoenzymatic Synthesis | L-alanine, Ethanol, Enzyme (e.g., Papain) | Mild reaction conditions, high selectivity, biodegradable catalyst, environmentally friendly. smolecule.com | Enzymes can be expensive and may have lower reaction rates, requiring longer processing times; potential for microbial contamination. |

This analysis indicates that while traditional methods are often favored due to low raw material costs, they carry significant environmental and safety burdens. In contrast, enzymatic methods, though potentially more expensive upfront, offer a greener and more sustainable long-term solution, which may become more economically competitive as green chemistry regulations and technologies advance.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships, making it indispensable for the structural characterization of organic compounds like Ethyl 2-aminopropanoate hydrochloride.

Proton NMR (¹H NMR) for Structural Conformation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key technique for determining the structure of organic molecules by identifying the different types of hydrogen atoms present. The spectrum provides information on the chemical environment of each proton, the number of protons of each type, and their proximity to other protons.

In the ¹H NMR spectrum of Ethyl 2-aminopropanoate hydrochloride, distinct signals corresponding to the different proton environments in the molecule are observed. The spectrum is typically recorded in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

A representative ¹H NMR data for the L-enantiomer, L-Alanine ethyl ester hydrochloride, in D₂O shows the following signals. chemicalbook.com The data for the racemic mixture, Ethyl 2-aminopropanoate hydrochloride, is expected to be identical.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Ethyl-CH₃ | 1.11 | Triplet (t) | 7.1 | 3H |

| Alanine-CH₃ | 1.37 | Doublet (d) | 7.4 | 3H |

| Alanine-CH | 4.03 | Quartet (q) | 7.2 | 1H |

| Ethyl-CH₂ | 4.09 | Quartet (q) | 7.2 | 2H |

| Amino-NH₃⁺ | ~8.3 (predicted in non-exchanging solvent) | Broad Singlet (br s) | - | 3H |

Note: In D₂O, the acidic protons of the ammonium (B1175870) group (NH₃⁺) can exchange with deuterium, often leading to the disappearance of their signal from the spectrum or appearing as a broad peak. The chemical shift provided for the amino group is a prediction for a non-exchanging solvent like DMSO-d₆.

The triplet for the ethyl-CH₃ protons is due to coupling with the adjacent ethyl-CH₂ protons (n+1 rule, 2+1=3). The doublet for the alanine-CH₃ protons arises from coupling with the single alanine-CH proton (1+1=2). The quartet for the alanine-CH proton is due to coupling with the three alanine-CH₃ protons (3+1=4). Similarly, the quartet for the ethyl-CH₂ protons is a result of coupling with the three ethyl-CH₃ protons (3+1=4). The integration of each signal corresponds to the number of protons it represents.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, allowing for the determination of the number of different types of carbon atoms present.

For Ethyl 2-aminopropanoate hydrochloride, the ¹³C NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Based on data for L-Alanine ethyl ester hydrochloride, the following ¹³C NMR chemical shifts are observed in D₂O. chemicalbook.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Ethyl-CH₃ | 13.98 |

| Alanine-CH₃ | 15.90 |

| Alanine-CH | 49.65 |

| Ethyl-CH₂ | 64.29 |

| Carbonyl (C=O) | 171.57 |

The downfield chemical shift of the carbonyl carbon is characteristic of ester functionalities. The chemical shifts of the other carbon atoms are consistent with their positions within the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For Ethyl 2-aminopropanoate hydrochloride, a COSY spectrum would show cross-peaks between:

The alanine-CH proton and the alanine-CH₃ protons.

The ethyl-CH₂ protons and the ethyl-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). For Ethyl 2-aminopropanoate hydrochloride, an HSQC or HMQC spectrum would confirm the following connections:

The alanine-CH proton signal would correlate with the alanine-CH carbon signal.

The alanine-CH₃ proton signals would correlate with the alanine-CH₃ carbon signal.

The ethyl-CH₂ proton signals would correlate with the ethyl-CH₂ carbon signal.

The ethyl-CH₃ proton signals would correlate with the ethyl-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. In the HMBC spectrum of Ethyl 2-aminopropanoate hydrochloride, key correlations would include:

The alanine-CH₃ protons showing a correlation to the carbonyl carbon.

The ethyl-CH₂ protons showing a correlation to the carbonyl carbon.

The alanine-CH proton showing a correlation to the carbonyl carbon.

These 2D NMR techniques, used in conjunction, provide a comprehensive and unambiguous structural elucidation of Ethyl 2-aminopropanoate hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like Ethyl 2-aminopropanoate hydrochloride. In positive ion mode ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion.

For Ethyl 2-aminopropanoate hydrochloride, the free base (Ethyl 2-aminopropanoate) has a molecular weight of 117.15 g/mol . In the ESI-MS spectrum, the most prominent peak would correspond to the protonated molecule, [C₅H₁₁NO₂ + H]⁺.

| Ion | Calculated Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 118.0863 |

The observation of this ion confirms the molecular weight of the free base of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a compound.

For the protonated molecule of Ethyl 2-aminopropanoate, the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

| Molecular Formula | Calculated Exact Mass of [M+H]⁺ |

| C₅H₁₂NO₂⁺ | 118.0863 |

An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million provides strong evidence for the correct molecular formula of Ethyl 2-aminopropanoate hydrochloride.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for Ethyl 2-aminopropanoate hydrochloride, the molecule would first be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecular ion [M+H]⁺. nih.gov This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of the Ethyl 2-aminopropanoate cation is predictable based on its structure, which features an ester and an ammonium group. The analysis of its isomer, Ethyl 3-aminopropanoate hydrochloride, shows characteristic fragments that can be used to infer the fragmentation pattern. chemicalbook.com Key fragmentation pathways would include the neutral loss of ethanol (B145695) (C₂H₅OH) from the ester, the loss of the ethoxy radical (•OC₂H₅), and cleavage of the bond between the carbonyl carbon and the chiral carbon. The resulting fragment ions are detected, providing a "fingerprint" that confirms the molecule's identity and structure.

Table 1: Predicted MS/MS Fragmentation of Ethyl 2-aminopropanoate Cation This table is based on general fragmentation principles and data from isomeric compounds.

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Neutral Loss |

| 118.09 | 101.06 | [C₃H₅NO₂]⁺ | NH₃ |

| 118.09 | 89.06 | [C₄H₉O]⁺ | CNH |

| 118.09 | 72.08 | [C₃H₆N]⁺ | C₂H₂O₂ |

| 118.09 | 44.05 | [C₂H₆N]⁺ | C₃H₃O₂ |

Data derived from the principles of mass spectrometry fragmentation.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. chemrxiv.org The resulting spectrum displays absorption bands that are characteristic of the functional groups present. For Ethyl 2-aminopropanoate hydrochloride, the key functional groups are the ammonium ion (-NH₃⁺), the ester group (C=O, C-O), and alkyl groups (C-H). libretexts.org

The presence of the primary ammonium group, resulting from the protonation of the amino group by HCl, gives rise to strong, broad absorption bands in the region of 3100-2800 cm⁻¹ due to N-H stretching vibrations. Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are also expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. The ester functional group is readily identified by a very strong and sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1740-1750 cm⁻¹. scielo.br Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for Ethyl 2-aminopropanoate hydrochloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (-NH₃⁺) | N-H Stretch | 3100 - 2800 | Strong, Broad |

| Ammonium (-NH₃⁺) | N-H Bend (Asymmetric) | ~1600 | Medium |

| Ammonium (-NH₃⁺) | N-H Bend (Symmetric) | ~1500 | Medium |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium |

Data derived from standard IR spectroscopy correlation tables. libretexts.orgscielo.br

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR spectroscopy is most sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds. nih.gov

For Ethyl 2-aminopropanoate hydrochloride, Raman spectroscopy would be useful for observing the C-C backbone stretching and other symmetric vibrations that may be weak in the IR spectrum. Spectra for the parent compound, L-alanine, and related ester hydrochlorides are available and serve as a reference. nih.govchemicalbook.com The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics, aiding in its unambiguous identification.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. spectroscopyonline.com As Ethyl 2-aminopropanoate hydrochloride is a crystalline solid, XRD techniques are essential for its solid-state characterization. chemicalbook.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. usp.org An SC-XRD analysis of Ethyl 2-aminopropanoate hydrochloride would unequivocally determine the three-dimensional structure of the molecule.

This analysis would reveal the conformation of the ethyl ester chain and the exact geometry of the ammonium group. Crucially, it would map the intricate network of intermolecular interactions, particularly the hydrogen bonds between the ammonium (N-H) donor groups and the chloride (Cl⁻) acceptor ions, which dictate how the ions are packed together in the crystal lattice. nih.gov Although obtaining a single crystal suitable for this analysis can be challenging, the resulting data provides an unambiguous structural proof. units.it

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. units.it It is widely used for the routine identification and quality control of crystalline pharmaceutical substances. spectroscopyonline.com The PXRD pattern is a unique "fingerprint" for a specific crystalline phase or polymorph. usp.org

The PXRD pattern of Ethyl 2-aminopropanoate hydrochloride would consist of a series of diffraction peaks at characteristic angles (2θ). The position and relative intensity of these peaks are determined by the dimensions of the unit cell and the arrangement of atoms within it. This technique is invaluable for identifying the compound, assessing its crystalline purity, and detecting the presence of different polymorphic forms, which can have different physical properties. units.it

Table 3: Example Data Format for a Powder X-ray Diffraction Pattern This table illustrates the typical format of PXRD data and does not represent actual measured data for this specific compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.1 | 4.41 | 80 |

| 21.1 | 4.21 | 65 |

| 25.8 | 3.45 | 90 |

Data format based on standard PXRD reporting. researchgate.net

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating ethyl 2-aminopropanoate hydrochloride from starting materials, byproducts, and for resolving its enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of ethyl 2-aminopropanoate hydrochloride. chemicalbook.combldpharm.com Reversed-phase HPLC, often employing a C18 column, can effectively separate the compound from non-polar impurities. pensoft.net A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, allowing for the elution and quantification of the target compound. pensoft.netresearchgate.net

For the separation of its enantiomers (D- and L-alanine ethyl ester), Chiral HPLC is the method of choice. yakhak.orgcsfarmacie.cz This is often achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other. scas.co.jpnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving amino acid ester enantiomers. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal separation. yakhak.orgscas.co.jp Detection is commonly performed using a UV detector. yakhak.org

Table 1: Exemplary Chiral HPLC Parameters for Amino Acid Ester Separation

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | yakhak.org |

| Mobile Phase | Hexane/2-Propanol mixture | yakhak.orgscas.co.jp |

| Detection | UV Spectrophotometry | yakhak.org |

| Flow Rate | 1.0 mL/min | yakhak.org |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of ethyl 2-aminopropanoate hydrochloride, but it requires a preliminary derivatization step. sigmaaldrich.com This is because the amino and carboxyl groups are too polar and not sufficiently volatile for direct GC analysis. sigmaaldrich.comyoutube.com Derivatization converts these polar functional groups into less polar, more volatile derivatives. youtube.comlibretexts.org

Common derivatization techniques include silylation, acylation, and alkylation. libretexts.org For amino acid esters, derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or ethyl chloroformate (ECF) is frequently employed. mdpi.comnih.govnih.gov The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation patterns. sigmaaldrich.comnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Method | Reagent | Target Functional Group | Reference |

|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH2, -SH | sigmaaldrich.comnih.gov |

| Acylation | Pentafluoropropionic anhydride (B1165640) | -OH, -NH2 | nih.gov |

| Alkylation (Esterification) | Ethyl Chloroformate (ECF) | -COOH | mdpi.comnih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of the esterification reaction that produces ethyl 2-aminopropanoate. crsubscription.comiitg.ac.innih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of n-butanol, acetic acid, and water), the disappearance of the starting amino acid and the appearance of the ester product can be visualized. reachdevices.comresearchgate.netchromforum.org

The components are visualized using a staining agent, most commonly ninhydrin, which reacts with the primary amine of the amino acid and its ester to produce a characteristic colored spot, typically purple or yellow. iitg.ac.inresearchgate.netyoutube.com The relative positions of the spots, quantified by their retardation factor (Rf) values, allow for the qualitative assessment of the reaction's completion. crsubscription.comreachdevices.com

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques provide valuable information about the physical and chemical properties of ethyl 2-aminopropanoate hydrochloride as a function of temperature. psu.edu

Differential Scanning Calorimetry (DSC) is used to determine phase transitions, such as melting point and glass transition temperature, as well as to study the thermal stability of the compound. iaea.orglibretexts.org For amino acid hydrochlorides, DSC can reveal changes in the crystal structure and the energy associated with these transitions. iaea.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. libretexts.org This is particularly useful for assessing the thermal stability and decomposition profile of ethyl 2-aminopropanoate hydrochloride. The TGA curve indicates the temperatures at which mass loss occurs, which can correspond to the loss of volatile components or decomposition of the compound. iaea.orgresearchgate.net

Table 3: Hypothetical Thermal Analysis Data for Ethyl 2-aminopropanoate hydrochloride

| Analytical Technique | Parameter | Observed Event |

|---|---|---|

| DSC | Melting Point (Tm) | Endothermic peak corresponding to melting |

| TGA | Decomposition Temperature (Td) | Onset of significant mass loss |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a sample of ethyl 2-aminopropanoate hydrochloride. The experimentally determined percentages of these elements are then compared with the theoretical values calculated from the compound's empirical formula (C₅H₁₂ClNO₂). alfa-chemistry.com This comparison serves as a crucial validation of the compound's elemental composition and purity.

Table 4: Elemental Composition of Ethyl 2-aminopropanoate hydrochloride

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 39.10% |

| Hydrogen | H | 1.01 | 12 | 7.87% |

| Chlorine | Cl | 35.45 | 1 | 23.08% |

| Nitrogen | N | 14.01 | 1 | 9.12% |

| Oxygen | O | 16.00 | 2 | 20.83% |

Mechanistic Investigations of Reactions Involving Ethyl 2 Aminopropanoate Hydrochloride

Nucleophilic Reactivity of the Amine Group

The primary amine group in ethyl 2-aminopropanoate is a potent nucleophile, readily participating in a variety of bond-forming reactions. The protonated form, present in the hydrochloride salt, requires neutralization or reaction under conditions that favor the free amine for these reactions to proceed.

The reaction of ethyl 2-aminopropanoate with aldehydes and ketones leads to the formation of Schiff bases, or imines. This condensation reaction is a cornerstone of carbon-nitrogen bond formation.

The mechanism of Schiff base formation involves two key stages wjpsonline.comresearchgate.neteijppr.com:

Nucleophilic Addition: The nitrogen atom of the deprotonated amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal researchgate.neteijppr.com.

Dehydration: The carbinolamine is typically unstable and undergoes elimination of a water molecule to form the stable imine wjpsonline.comresearchgate.net.

This process is generally catalyzed by acid. However, the acid concentration must be carefully controlled, as excessive acidity can protonate the amine, rendering it non-nucleophilic and inhibiting the initial addition step wjpsonline.com. The dehydration of the carbinolamine is often the rate-determining step wjpsonline.comeijppr.com. In some instances, the Schiff base may not be isolated due to potential decomposition and is used in situ for subsequent reactions, such as reduction to a stable secondary amine ubbcluj.ro. The reversibility of the C=N bond formation allows for the hydrolysis of the Schiff base back to the parent amine and carbonyl compound under aqueous conditions scirp.org.

A theoretical study on the formation of a Schiff base between para-substituted anilines and thiophene-2-carbaldehyde (B41791) suggests the involvement of a water molecule to facilitate proton transfer during the formation of the carbinolamine intermediate through a six-membered ring transition state eijppr.com.

Table 1: General Steps in Schiff Base Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Carbinolamine |

| 2 | Proton transfer from nitrogen to oxygen. | Zwitterionic intermediate |

| 3 | Protonation of the hydroxyl group (acid-catalyzed). | Protonated carbinolamine |

| 4 | Elimination of water. | Iminium ion |

| 5 | Deprotonation. | Schiff base (Imine) |

The amine group of ethyl 2-aminopropanoate readily undergoes acylation and sulfonylation to form amides and sulfonamides, respectively. These reactions are fundamental in peptide synthesis and the introduction of various functional groups.

Acylation: The formation of an amide bond, a key linkage in peptides, is a primary example of acylation. The reaction involves the nucleophilic attack of the amine group on a carboxylic acid derivative, such as an acyl chloride or an activated ester. For instance, N-carbobenzyloxy-L-alanyl-N-indanylglycine ethyl ester can be prepared by reacting indanylglycine ethyl ester with N-carbobenzyloxy-L-alanine using a coupling agent like 1-isobutyloxycarbonyl-2-isobutyloxy-1,2-dihydroquinoline (IIDQ) google.com. In this process, the coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Another example is the synthesis of N-ethoxyoxalyl-alanine ethyl ester, a vitamin B6 intermediate, which can be prepared by reacting α-alanine with diethyl oxalate (B1200264) google.com.

Sulfonylation: The synthesis of sulfonamides involves the reaction of the amine group with a sulfonyl halide, typically in the presence of a base. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide researchgate.net. The mechanism is analogous to acylation, with the sulfonyl group acting as the acyl equivalent. This can be viewed as a nucleophilic substitution at the sulfur atom youtube.comyoutube.com.

Table 2: Comparison of Acylation and Sulfonylation of the Amine Group

| Reaction | Reagent | Product | Key Mechanistic Feature |

| Acylation | Acyl chloride, anhydride (B1165640), or activated carboxylic acid | Amide | Nucleophilic attack on the carbonyl carbon |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Nucleophilic attack on the sulfonyl sulfur |

The amine group of ethyl 2-aminopropanoate can be alkylated to form secondary and tertiary amines. This is typically achieved through nucleophilic substitution reactions with alkyl halides or other alkylating agents. The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.

The direct alkylation of ketones can be achieved using lithium diisopropylamide (LDA) to form an enolate, which then acts as a nucleophile youtube.com. While not a direct alkylation of the amine, this highlights a common strategy for C-C bond formation that is conceptually related to the nucleophilicity of deprotonated species.

It is important to consider that the reaction conditions for N-alkylation, particularly the use of strong bases, could potentially lead to side reactions involving the ester group, such as hydrolysis or transesterification.

Reactivity of the Ester Group

The ester group of ethyl 2-aminopropanoate is an electrophilic center susceptible to attack by nucleophiles. The primary reactions involving this group are hydrolysis and transesterification.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol wikipedia.orglibretexts.org. This reaction can be catalyzed by either acids or bases wikipedia.orgmasterorganicchemistry.com.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon wikipedia.orglibretexts.org. A molecule of another alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (ethanol in this case) yield the new ester libretexts.orgmasterorganicchemistry.comyoutube.com. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion wikipedia.orglibretexts.org.

Base-Catalyzed Transesterification: In the presence of a base, the alcohol reactant is deprotonated to form a more potent nucleophile, the alkoxide ion wikipedia.orgyoutube.com. The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original alkoxide (ethoxide) results in the formation of the new ester masterorganicchemistry.comyoutube.comresearchgate.net.

Table 3: Mechanistic Steps in Transesterification

| Catalyst | Step 1 | Step 2 | Step 3 | Step 4 |

| Acid | Protonation of carbonyl oxygen | Nucleophilic attack by alcohol | Proton transfer | Elimination of original alcohol & deprotonation |

| Base | Formation of alkoxide | Nucleophilic attack by alkoxide | Elimination of original alkoxide | - |

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol chemistrysteps.com. This reaction can also be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: This reaction is essentially the reverse of Fischer-Speier esterification chemistrysteps.comchemguide.co.uklibretexts.org. The mechanism involves the protonation of the carbonyl oxygen by a hydronium ion, followed by the nucleophilic attack of a water molecule on the carbonyl carbon chemguide.co.uklibretexts.orgyoutube.com. This leads to a tetrahedral intermediate. Proton transfers and the subsequent elimination of an ethanol (B145695) molecule regenerate the carboxylic acid (alanine) and the acid catalyst chemguide.co.uklibretexts.orgyoutube.com. The reaction is reversible, and an equilibrium is established libretexts.org.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate chemistrysteps.comyoutube.com. The elimination of the ethoxide ion yields the carboxylic acid. In a basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion chemistrysteps.comyoutube.com.

A study on the gas-phase elimination of several amino acid ester hydrochlorides, including DL-alanine ethyl ester hydrochloride, found that the reactions are homogeneous, unimolecular, and follow a first-order rate law at temperatures between 339-451°C researchgate.net. The elimination leads to the corresponding α-amino acid and ethylene (B1197577) researchgate.net. The Arrhenius equation for the rate coefficient of DL-alanine ethyl ester hydrochloride was determined to be: log k₁ (sec⁻¹) = (12.49 ± 0.46) - (200.2 ± 5.9) kJ mol⁻¹ / (2.303 RT) researchgate.net.

Table 4: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., HCl, H₂SO₄) | Base (e.g., NaOH, KOH) |

| Nucleophile | Water | Hydroxide ion (OH⁻) |

| Reversibility | Reversible | Irreversible |

| Products | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |

Reduction to Alcohols

The reduction of α-amino acid esters, such as Ethyl 2-aminopropanoate hydrochloride, to their corresponding β-amino alcohols is a fundamental transformation in organic synthesis. The resulting amino alcohols, like alaninol (2-aminopropan-1-ol), are valuable chiral synthons for pharmaceuticals and other complex molecules. The most common reagents for this reduction are powerful hydride donors like lithium aluminum hydride (LAH) and borane (B79455) complexes.

The reduction using lithium aluminum hydride is typically rapid and efficient. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form an aluminum alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to yield the desired amino alcohol, 2-aminopropan-1-ol. This procedure is generally preferred when functional group compatibility is not an issue. orgsyn.org

Alternatively, borane-methyl sulfide (B99878) (BMS, BH₃·SMe₂) offers a milder option for the reduction. The reaction proceeds by coordination of the borane to the carbonyl oxygen, which activates the ester for hydride delivery. The reaction can be enhanced by the addition of trimethyl borate (B1201080) or by distilling off the methyl sulfide byproduct during the reaction to drive the equilibrium forward. orgsyn.org Following the reduction, the resulting borate ester is hydrolyzed, typically under basic conditions (e.g., refluxing with aqueous sodium hydroxide), to release the final amino alcohol product. orgsyn.orggoogle.com

Table 1: Comparison of Reducing Agents for Ethyl 2-aminopropanoate Hydrochloride

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | Anhydrous THF, often at reflux | Fast, high-yielding, general applicability orgsyn.org | Highly reactive, pyrophoric, reduces many other functional groups |

Chiral Center Reactivity and Stereochemical Retention/Inversion

The α-carbon of Ethyl 2-aminopropanoate hydrochloride is a chiral center, and its stereochemical fate during a reaction is of paramount importance in asymmetric synthesis. Reactions can proceed with either retention or inversion of configuration, or result in racemization, the formation of an equal mixture of both enantiomers. acs.orgucsb.edu

A key factor influencing stereochemical integrity is the acidity of the α-proton. Under basic conditions, this proton can be abstracted to form a planar carbanion or enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to racemization. acs.org Similarly, harsh reaction conditions, such as strong acid hydrolysis, can also promote racemization. rsc.org

In modern synthetic chemistry, the stereochemical course of a reaction can often be controlled by the choice of catalysts and additives. For example, in the Suzuki-Miyaura coupling of related α-amino boronic esters, the use of different acidic additives in conjunction with a palladium catalyst can completely switch the reaction's stereochemical outcome from inversion to retention. acs.org Phenol as an additive promotes an invertive pathway, while a zirconium-based additive leads to retention. acs.org While not directly involving Ethyl 2-aminopropanoate hydrochloride, these findings highlight the sophisticated strategies available to control the reactivity of the chiral center in amino acid derivatives. acs.org

Similarly, biocatalytic approaches using enzymes like imine reductases (IREDs) can exhibit remarkable stereocontrol, but the resulting stereochemistry (R or S) can sometimes be inverted depending on the specific enzyme and the structure of the substrates. nih.gov

Reaction Mechanisms in Complex Organic Transformations

Ethyl 2-aminopropanoate hydrochloride and its derivatives are key components in a variety of complex organic transformations that build molecular complexity in a controlled manner.

Intramolecular Cyclization Pathways

Derivatives of Ethyl 2-aminopropanoate are often employed in intramolecular cyclization reactions to construct heterocyclic ring systems, which are common motifs in natural products and pharmaceuticals. The reaction mechanism is dictated by the specific functionalities incorporated into the molecule.

One example is the palladium-catalyzed aza-Wacker-type cyclization. In this type of reaction, a substrate containing both an amine derivative and an alkene can undergo an intramolecular attack of the nitrogen onto a palladium-activated double bond. nih.gov This amidopalladation step forms a new carbon-nitrogen bond and a palladium-carbon bond. The cycle is typically concluded by a β-hydride elimination step, regenerating the palladium catalyst and yielding the cyclized product. nih.gov

Another pathway involves the intramolecular Diels-Alder reaction. For instance, amides derived from α,β-alkenyl carboxylates can be designed to undergo cyclization. The reaction may proceed through the formation of an allenic intermediate, which then undergoes an intramolecular [4+2] cycloaddition, followed by subsequent proton transfer and aromatization steps to yield complex polycyclic structures like benz[f]isoindolines. rsc.org The specific conditions, such as the base and solvent used, can significantly influence the reaction pathway and product distribution. rsc.org

Table 2: Examples of Intramolecular Cyclization Pathways

| Reaction Type | Key Mechanistic Steps | Resulting Structure | Ref. |

|---|---|---|---|

| Aza-Wacker Cyclization | Amidopalladation, β-Hydride Elimination | Aza-bicycles | nih.gov |

| Diels-Alder Cyclization | Allene formation, Intramolecular [4+2] cycloaddition, Dehydrogenation | Benz[f]isoindolines | rsc.org |

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent and frequently utilize amino acid derivatives. nih.govnih.gov

In the Ugi four-component reaction (Ugi-4CR) , an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govmdpi.com If Ethyl 2-aminopropanoate hydrochloride is used, it would first be neutralized to provide the free amine component. The mechanism begins with the formation of an imine from the amine and the aldehyde. The isocyanide then adds to the iminium ion in a key nucleophilic attack step, forming a nitrilium intermediate. This highly reactive species is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. nih.govmdpi.com

The Passerini three-component reaction (Passerini-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. researchgate.net The mechanism is thought to involve the activation of the carbonyl group by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylate. nih.govresearchgate.net

These reactions are exceptionally powerful for rapidly generating libraries of complex, peptide-like molecules from simple building blocks. researchgate.net

Catalytic Transformations (e.g., Ruthenium-catalyzed azide (B81097) alkyne cycloaddition)

Catalytic transformations offer efficient and selective methods for functionalizing molecules like Ethyl 2-aminopropanoate hydrochloride. A prime example is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This reaction complements the more common copper-catalyzed "click" reaction (CuAAC) by providing the opposite regioisomer. organic-chemistry.orgchalmers.seacs.org

While CuAAC yields 1,4-disubstituted 1,2,3-triazoles, the RuAAC, employing catalysts like [Cp*RuCl] complexes, selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov The mechanism is distinct from the copper-catalyzed pathway. It is proposed to begin with the oxidative coupling of the ruthenium catalyst with the alkyne and the azide. organic-chemistry.orgnih.gov This forms a six-membered ruthenacycle intermediate. The key bond-forming event involves the connection between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. The cycle is completed by a rate-determining reductive elimination step, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. nih.gov

This transformation would allow a derivative of Ethyl 2-aminopropanoate, for example, one where the amino group is converted to an azide, to be selectively coupled with terminal or even internal alkynes, providing a powerful tool for bioconjugation and materials science. organic-chemistry.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Ethyl 2-aminopropanoate hydrochloride | C₅H₁₂ClNO₂ |

| Alaninol (2-aminopropan-1-ol) | C₃H₉NO |

| Lithium aluminum hydride | AlH₄Li |

| Borane-methyl sulfide | C₂H₉BS |

| Trimethyl borate | C₃H₉BO₃ |

| Sodium hydroxide | NaOH |

| Phenol | C₆H₆O |

| Zirconium(IV) isopropoxide | C₁₂H₂₈O₄Zr |

| Palladium(II) chloride | PdCl₂ |

| Benz[f]isoindoline | C₁₂H₉N |

| Isocyanide | CN-R |

| 1,2,3-Triazole | C₂H₃N₃ |

| [Cp*RuCl] complexes | Varies |

| L-valine | C₅H₁₁NO₂ |

| Proline | C₅H₉NO₂ |

| Propylene oxide | C₃H₆O |

| Threonine | C₄H₉NO₃ |

| Isoleucine | C₆H₁₃NO₂ |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, electronic properties, and reactivity of molecules. materialsciencejournal.orgresearchgate.net For Ethyl 2-aminopropanoate hydrochloride, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), could determine key structural parameters like bond lengths and angles in the gaseous phase or in solution. materialsciencejournal.org These calculations help in understanding the molecule's stability and the distribution of electron density, which are fundamental to its chemical behavior. The method can also be used to evaluate thermodynamic descriptors that shed light on reaction mechanisms and kinetics. mdpi.com

Table 1: Predicted Structural Parameters of Ethyl 2-aminopropanoate Hydrochloride (Hypothetical DFT Data) This table presents hypothetical data for illustrative purposes, as specific published DFT results for this compound are not readily available.

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C=O | 1.21 |

| C-O (ester) | 1.35 | |

| O-C (ethyl) | 1.45 | |

| C-N | 1.48 | |

| Cα-C (carbonyl) | 1.52 | |

| Parameter | Angle | **Predicted Value (°) ** |

| Bond Angle | O=C-O | 124.5 |

| C-N-H | 109.5 | |

| Cα-C-O | 110.0 |